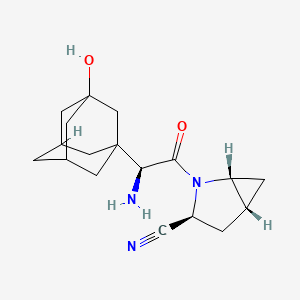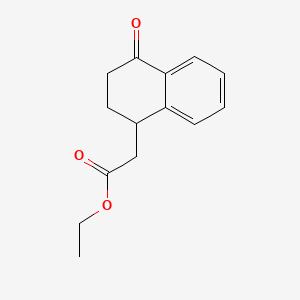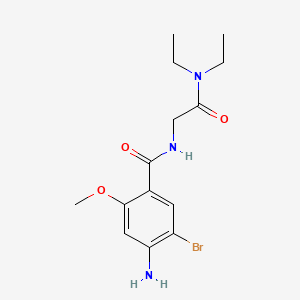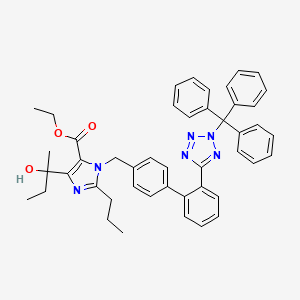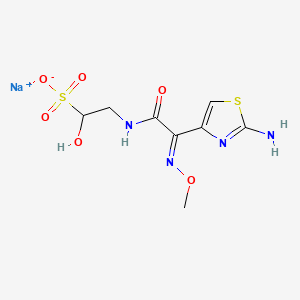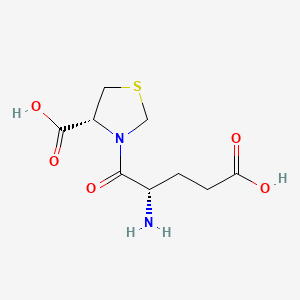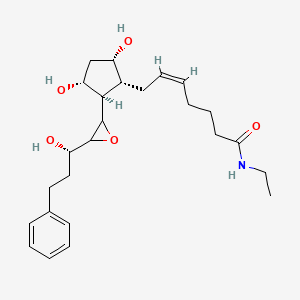
Bimatoprost 13,14-Epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bimatoprost 13,14-Epoxide is a chemical compound with the molecular formula C25H37NO5 and a molecular weight of 431.56 g/mol . It is a derivative of Bimatoprost, a prostaglandin analog used primarily in ophthalmology for the treatment of glaucoma and ocular hypertension . This compound is often used in analytical method development and validation, as well as in quality control applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bimatoprost 13,14-Epoxide involves the epoxidation of Bimatoprost. The reaction typically employs an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxide group at the 13,14-position of the Bimatoprost molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced through custom synthesis by pharmaceutical companies specializing in prostaglandin analogs .
Análisis De Reacciones Químicas
Types of Reactions
Bimatoprost 13,14-Epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the initial epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Diols: Formed through oxidation of the epoxide group.
Alcohols: Formed through reduction of the epoxide ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Bimatoprost 13,14-Epoxide has a wide range of applications in scientific research:
Chemistry: Used in the development and validation of analytical methods.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the quality control of Bimatoprost formulations.
Industry: Used in the production and quality control of pharmaceutical products containing Bimatoprost.
Mecanismo De Acción
The mechanism of action of Bimatoprost 13,14-Epoxide is similar to that of Bimatoprost. It acts on prostaglandin receptors, particularly the prostamide receptors, to exert its effects. The compound enhances the outflow of aqueous humor in the eye, thereby reducing intraocular pressure. This action is primarily mediated through the activation of prostaglandin receptors in the trabecular meshwork and uveoscleral pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bimatoprost: The parent compound, used primarily for glaucoma and ocular hypertension.
Latanoprost: Another prostaglandin analog used for similar indications.
Travoprost: A prostaglandin analog with similar therapeutic applications.
Unoprostone: A prostaglandin analog used in the treatment of glaucoma.
Uniqueness
Bimatoprost 13,14-Epoxide is unique due to the presence of the epoxide group at the 13,14-position, which imparts distinct chemical properties and reactivity compared to its parent compound and other prostaglandin analogs. This uniqueness makes it valuable in analytical method development and quality control applications .
Propiedades
Fórmula molecular |
C25H37NO5 |
|---|---|
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-[(1S)-1-hydroxy-3-phenylpropyl]oxiran-2-yl]cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H37NO5/c1-2-26-22(30)13-9-4-3-8-12-18-20(28)16-21(29)23(18)25-24(31-25)19(27)15-14-17-10-6-5-7-11-17/h3,5-8,10-11,18-21,23-25,27-29H,2,4,9,12-16H2,1H3,(H,26,30)/b8-3-/t18-,19-,20-,21+,23+,24?,25?/m0/s1 |
Clave InChI |
AUZRKBBJJLRSGR-LWHIELNVSA-N |
SMILES isomérico |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1C2C(O2)[C@H](CCC3=CC=CC=C3)O)O)O |
SMILES canónico |
CCNC(=O)CCCC=CCC1C(CC(C1C2C(O2)C(CCC3=CC=CC=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


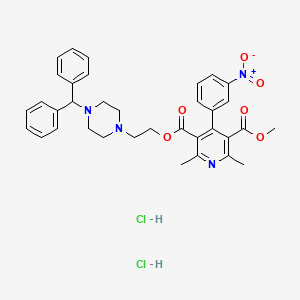
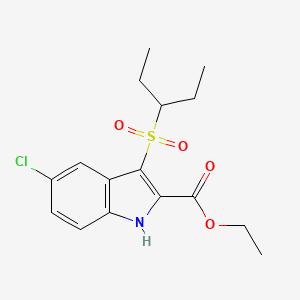
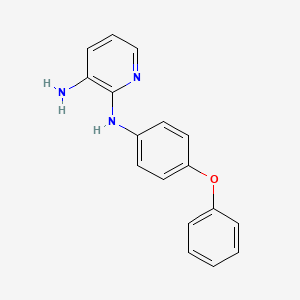

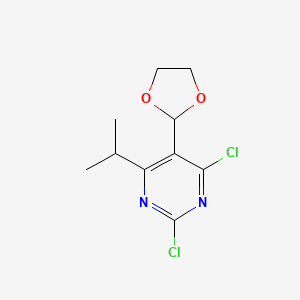
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
